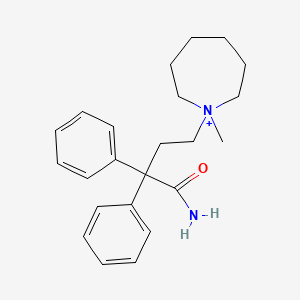

N-Methyl buzepide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Buzepide metiodide is a diarylmethane.

Aplicaciones Científicas De Investigación

Analytical Method Development

- Buzepide methyl iodide, among other compounds, has been analyzed using an elaborated High-Performance Liquid Chromatography (HPLC) method, showcasing its importance in the identification and quantification in multicomponent pharmaceutical preparations for allergic and non-allergic diseases of upper respiratory tracts. This method offers good selectivity and precision, indicating its utility in complex pharmaceutical analysis (Białecka, Kulik, & Kaniewska, 2002).

Chemical Reactivity and Diastereoselectivity

- The lithiation-trapping of N-Boc bispidine-ketal using s-BuLi/TMEDA has demonstrated significant findings, including an activating effect of the 4-ketal group on the lithiation and complete diastereoselectivity with methylation and Cu-mediated allylation. This showcases the role of related chemical structures in influencing chemical reactivity and selectivity, which could be relevant in synthetic applications involving N-Methyl buzepide (Stead, O’Brien, & Sanderson, 2015).

Electrochemical Sensing and Detection

- A novel electrochemical method for the determination of buzepide methiodide (BZP) has been developed using TiO2 nanoparticle-modified carbon paste electrode. This method significantly enhances the oxidation signal of BZP, offering a sensitive and rapid approach for BZP detection in complex biological samples like human blood serum and urine. Such advancements are crucial in the field of bioanalysis and drug monitoring (Kalanur, Seetharamappa, & Prashanth, 2010).

Drug-DNA Interaction Studies

- Buzepide methiodide's interaction with DNA has been explored using a DNA-biosensor, where the drug showed a quasireversible peak indicating an intercalative mode of binding. Such studies are pivotal in understanding the pharmacodynamics and the potential genotoxic effects of drugs (Kalanur, Seetharamappa, & Prashanth, 2011).

- Additionally, the interaction of buzepide methiodide with human serum albumin (HSA) was investigated, revealing insights into the drug's bioavailability and distribution within the body. The hydrophobic mode of interaction between BZP and HSA was determined using electrochemical and spectroscopic methods, highlighting its significance in drug-protein interaction studies (Kalanur, Seetharamappa, & Katrahalli, 2010).

Propiedades

Número CAS |

23724-95-0 |

|---|---|

Nombre del producto |

N-Methyl buzepide |

Fórmula molecular |

C23H31N2O+ |

Peso molecular |

351.5 g/mol |

Nombre IUPAC |

4-(1-methylazepan-1-ium-1-yl)-2,2-diphenylbutanamide |

InChI |

InChI=1S/C23H30N2O/c1-25(17-10-2-3-11-18-25)19-16-23(22(24)26,20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-9,12-15H,2-3,10-11,16-19H2,1H3,(H-,24,26)/p+1 |

Clave InChI |

HDGFUOKLIQJQCS-UHFFFAOYSA-O |

SMILES |

C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |

SMILES canónico |

C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |

Otros números CAS |

23724-95-0 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

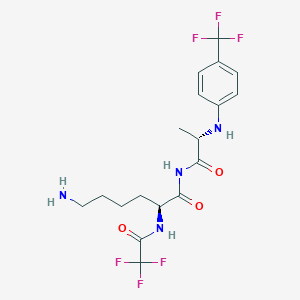

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate](/img/structure/B1201040.png)

![5-[2-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-3-carboxylic acid](/img/structure/B1201041.png)